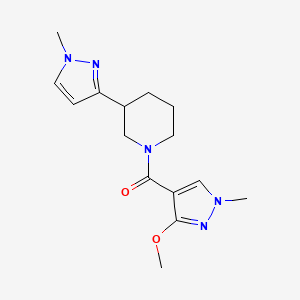

![molecular formula C21H26FN3O3 B2493575 8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021031-81-1](/img/structure/B2493575.png)

8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This compound can be synthesized conveniently from commercially available reagents. The synthesis involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The resulting 8-oxa-2-azaspiro[4.5]decane compound holds promise for the production of important biologically active compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The spiro[4.5]decane scaffold in this compound offers a promising starting point for designing novel drugs. Researchers have explored its potential as a scaffold for kinase inhibitors, antiviral agents, and anticancer drugs. By modifying the substituents on the triazaspiro ring, scientists can fine-tune its biological activity and selectivity .

Anticancer Properties

The fluorobenzyl moiety contributes to the compound’s cytotoxicity. Researchers have investigated its effects on cancer cell lines, particularly in breast, lung, and colon cancers. The compound’s ability to induce apoptosis and inhibit cell proliferation makes it an interesting candidate for further study in cancer therapy .

Neurological Disorders

Spiro compounds often exhibit interesting pharmacological properties. In the case of 8-oxa-2-azaspiro[4.5]decane, researchers have explored its potential as a neuroprotective agent. Its ability to modulate neurotransmitter systems and protect neurons from oxidative stress warrants further investigation .

Materials Science

The unique spiro[4.5]decane core can be incorporated into materials with specific properties. Researchers have synthesized polymers and dendrimers based on this scaffold. These materials find applications in drug delivery, sensors, and catalysis. The rigid spiro structure enhances stability and provides a platform for functionalization .

Asymmetric Synthesis

The compound’s chiral center allows for asymmetric synthesis. Pd-catalyzed decarboxylation reactions have been explored to construct spiro[4.5]deca-6,9-dien-8-ones. This methodology provides access to enantiomerically enriched spirocyclic compounds, which are valuable building blocks in organic synthesis .

Agrochemicals and Pest Control

Spiro compounds have also found applications in agrochemicals. Researchers have investigated the potential of 8-oxa-2-azaspiro[4.5]decane derivatives as insecticides or fungicides. The unique spiro structure may interact with biological targets in pests, making it an interesting lead for developing environmentally friendly crop protection agents .

Propiedades

IUPAC Name |

8-(cyclohexanecarbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3/c22-17-8-6-15(7-9-17)14-25-19(27)21(23-20(25)28)10-12-24(13-11-21)18(26)16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADKYHUONCEFDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2493495.png)

![1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2493496.png)

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2493500.png)

![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)

![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)